molecular formula C11H22O2 B12653022 2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- CAS No. 1099648-69-7

2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl-

Cat. No.: B12653022
CAS No.: 1099648-69-7
M. Wt: 186.29 g/mol
InChI Key: SGDHXQQFXPKEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- is an organic compound with the molecular formula C11H22O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its applications in various industries, particularly in the field of fragrances and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- can be synthesized through the hydrogenation of 2,5-dihydropyran. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods

In industrial settings, the compound is often produced by hydrogenating 2,5-dihydropyran in the presence of a suitable catalyst. The process is carried out in a hydrogenation reactor, where the reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways and cellular processes. For example, the compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for use in fragrances and cosmetics, where stability and odor are crucial .

Properties

CAS No.

1099648-69-7

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

4-methyl-2-pentan-3-yloxan-4-ol

InChI

InChI=1S/C11H22O2/c1-4-9(5-2)10-8-11(3,12)6-7-13-10/h9-10,12H,4-8H2,1-3H3

InChI Key

SGDHXQQFXPKEGL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1CC(CCO1)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.